molecular formula C18H21N5O2 B2490177 3-methyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 361174-73-4

3-methyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2490177
CAS RN: 361174-73-4
M. Wt: 339.399
InChI Key: JUGKANZHZXZDGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to the compound , particularly those within the purine-dione family, involves complex chemical procedures. Studies like that of Mo et al. (2015) detail the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, indicating a multi-step process including NMR and ESI MS characterization for structural confirmation (Mo et al., 2015).

Molecular Structure Analysis

The structural determination of compounds within this chemical family often utilizes advanced techniques like NMR (1H, 13C) and X-ray crystallography. For instance, Lv et al. (2013) confirmed the molecular structure of novel pyrrolidine-2,5-dione derivatives through X-ray crystal structure determination, highlighting the importance of precise structural analysis in understanding the compound's chemical behavior (Lv et al., 2013).

Chemical Reactions and Properties

Purine-dione derivatives exhibit a variety of chemical reactions, largely dependent on their molecular structure. Rahat et al. (1974) discussed the ionization and methylation reactions of purine-6,8-diones, noting how different substituents affect their chemical behavior (Rahat et al., 1974).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application in various fields. Trilleras et al. (2008) explored the hydrogen-bonded chains and rings in related compounds, providing insights into their solid-state properties and the impact of minor substituent changes on hydrogen-bonded structures (Trilleras et al., 2008).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and functional group behavior, is essential for developing applications for these compounds. Dotsenko et al. (2012) demonstrated the construction of complex heterocyclic systems from pyridine derivatives, shedding light on the versatility of such compounds in synthetic chemistry (Dotsenko et al., 2012).

Scientific Research Applications

Synthesis and Biological Activity

A series of substituted pyridines and purines containing 2,4-thiazolidinedione were designed and synthesized, focusing on their effects on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo. These studies aim at discovering new therapeutic agents, highlighting the compound's potential in pharmacological research (Kim et al., 2004).

Chemical Properties and Reactions

Research on purine-6,8-diones, including studies on their ionization and methylation reactions, provides insights into the chemical behavior of such compounds. Understanding these properties is crucial for designing compounds with desired biological activities (Rahat et al., 1974).

Antagonist and Inhibitory Activities

Compounds with structures related to "3-methyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione" have been synthesized and evaluated for their inhibitory activities, such as dipeptidyl peptidase IV (DPP-IV) inhibitors, showcasing their potential in treating diseases like diabetes (Mo et al., 2015).

Molecular Modeling and Drug Design

Studies on human adenosine A3 antagonists based on pyrido[2,1-f]purine-2,4-diones contribute to drug design by providing insights into the molecular interactions and selectivity of these compounds towards specific receptors. This research aids in developing more effective and selective therapeutic agents (Priego et al., 2008).

properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12-6-5-7-13(10-12)11-23-14-15(21(2)18(25)20-16(14)24)19-17(23)22-8-3-4-9-22/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGKANZHZXZDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-[(3-methylphenyl)methyl]-8-pyrrolidin-1-ylpurine-2,6-dione

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